molecular formula C18H21F3N4O B6911161 N-[(1-ethylpyrrolidin-2-yl)methyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide

Cat. No.: B6911161
M. Wt: 366.4 g/mol
InChI Key: IFMMMKUFUKQUKP-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O/c1-2-24-10-6-9-14(24)11-22-17(26)15-12-23-25(16(15)18(19,20)21)13-7-4-3-5-8-13/h3-5,7-8,12,14H,2,6,9-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMMMKUFUKQUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the phenyl and trifluoromethyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods can optimize reaction conditions, reduce waste, and improve yield. The choice of reagents and conditions in industrial settings is often guided by factors such as cost, availability, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethylpyrrolidin-2-yl)methyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

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